molecular formula C47H61NO14 B8262933 methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate

methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate

Cat. No.: B8262933
M. Wt: 864.0 g/mol
InChI Key: FGAJITWECHCBGY-OGDMHQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C47H61NO14 and its molecular weight is 864.0 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate is a complex organic compound with potential biological significance. Its unique structure suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The molecular formula is C34H52O12C_{34}H_{52}O_12 with a molecular weight of approximately 644.78 g/mol. Its structure includes tetrahydropyran rings and multiple ether linkages which are known to influence bioactivity.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. For instance:

  • Case Study : A study on related tetrahydropyran derivatives demonstrated up to 70% inhibition of lipid peroxidation at certain concentrations .

Antimicrobial Properties

The compound's potential antimicrobial activity can be attributed to its ability to disrupt microbial cell membranes.

  • Research Findings : A derivative of this compound showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory properties are likely linked to the modulation of pro-inflammatory cytokines.

  • Case Study : In vitro studies have shown that similar compounds can reduce the levels of TNF-alpha and IL-6 in macrophage cultures .

Enzyme Inhibition

The inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) could explain its therapeutic potential in treating inflammatory diseases.

  • Research Findings : Studies indicate that related compounds inhibit COX enzymes effectively at low micromolar concentrations .

The mechanisms underlying the biological activities of this compound involve:

  • Free Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.
  • Membrane Disruption : The hydrophobic regions interact with lipid membranes of bacteria.
  • Cytokine Modulation : The compound may interfere with signaling pathways leading to reduced inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antioxidant70% lipid peroxidation inhibition
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Enzyme InhibitionInhibition of COX enzymes at micromolar levels

Properties

IUPAC Name

methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(prop-2-enoxycarbonylamino)oxan-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxycyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H61NO14/c1-5-22-55-47(53)48-37-39(51)38(50)36(25-49)61-45(37)60-35-24-34(44(52)54-4)23-33(6-2)41(35)62-46-43(58-28-32-20-14-9-15-21-32)42(57-27-31-18-12-8-13-19-31)40(29(3)59-46)56-26-30-16-10-7-11-17-30/h5,7-21,29,33-43,45-46,49-51H,1,6,22-28H2,2-4H3,(H,48,53)/t29-,33-,34+,35+,36+,37+,38-,39+,40+,41+,42+,43-,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAJITWECHCBGY-OGDMHQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(C1OC2C(C(C(C(O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)NC(=O)OCC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H](C[C@H]([C@@H]1O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)OCC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H61NO14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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